DDR1 inhibitor 7rh (DDR1 inhibitor 7rh) is a potent and selective inhibitor of the discoidin domain receptor 1 (DDR1) tyrosine kinase. [, , ] It is an orally bioavailable small-molecule inhibitor. [] This compound is specifically designed to target DDR1 and has been used extensively in preclinical studies to investigate the role of DDR1 in various diseases, particularly cancer. [, , ]
Ddr1-IN-2 is classified as a small molecule inhibitor designed specifically for DDR1. Its structure and function have been elucidated through various studies, which highlight its potential in therapeutic applications against diseases where DDR1 is a contributing factor. The compound has shown high selectivity and potency against DDR1, with an IC50 value reported at approximately 39.6 nM, indicating its effectiveness in inhibiting this receptor compared to other kinases .
The synthesis of Ddr1-IN-2 involves a multi-step process that typically begins with the identification of lead compounds through fragment-based drug discovery. Initial compounds were derived from screening libraries of existing kinase inhibitors, focusing on those that exhibited selective binding to the inactive DFG-out conformation of DDR1.
The synthesis process includes:
The molecular structure of Ddr1-IN-2 has been characterized using X-ray crystallography, revealing its binding mode within the ATP-binding pocket of the DDR1 kinase domain. The compound features a distinct indolin-2-one core structure with substituents that facilitate hydrogen bonding interactions with key residues in the active site of DDR1, enhancing its inhibitory potency .
Key structural data includes:
Ddr1-IN-2 undergoes specific chemical reactions during its synthesis that are critical for forming its active structure. These include:
These reactions are carefully controlled to ensure high yield and purity of the final product, which is necessary for subsequent biological testing .
Ddr1-IN-2 exerts its pharmacological effects by inhibiting the kinase activity of DDR1. Upon binding to the ATP-binding site, it prevents ATP from interacting with the enzyme, thereby blocking downstream signaling pathways associated with cell proliferation and survival.
The mechanism involves:
Ddr1-IN-2 holds significant promise in various scientific applications, particularly in oncology and fibrotic diseases:
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) uniquely activated by various collagen types rather than classical growth factors. This collagen-binding specificity positions DDR1 as a critical sensor of extracellular matrix (ECM) alterations in multiple pathological states. Structurally, DDR1 contains an extracellular discoidin homology domain for collagen recognition, a transmembrane domain, and an intracellular tyrosine kinase domain. Unlike typical RTKs exhibiting rapid activation (seconds), DDR1 phosphorylation peaks over hours to days upon collagen binding, reflecting sustained signaling kinetics [3] [9].
DDR1 dysregulation is implicated across chronic diseases:
Table 1: DDR1-Associated Human Diseases and Key Mechanisms
Disease Category | Specific Conditions | DDR1 Role | Key Collagen Types |
---|---|---|---|
Fibrosis | Liver cirrhosis, Pulmonary fibrosis | ECM remodeling via MMP regulation | I, III, IV |
Cancer | PDAC, Breast cancer, NSCLC | Tumor cell invasion, immune evasion | I, IV |
Neurodegeneration | Alzheimer’s disease | Neuroinflammation modulation | IV, VI |
Atherosclerosis | Plaque formation | Vascular smooth muscle activation | I, III |
Alternative splicing of the DDR1 gene generates five isoforms (DDR1a-e) with divergent functional properties:
Domain organization dictates activation:
Table 2: Functional Characteristics of DDR1 Isoforms
Isoform | Kinase Activity | Expression Pattern | Functional Significance |
---|---|---|---|
DDR1a | Active | Epithelia, hepatocytes | Primary signaling isoform in cancer |
DDR1b | Active | Ubiquitous | Mammary gland development |
DDR1c | Active | Limited (e.g., brain) | Not fully characterized |
DDR1d | Inactive | Testis, tumor cells | Dominant-negative regulation |
DDR1e | Inactive | Low in multiple tissues | Decoy receptor function |
DDR1 activation reprograms the tumor microenvironment (TME) through bidirectional crosstalk:
These pathways establish DDR1 as a master regulator of the desmoplastic TME, influencing stromal stiffness, immune infiltration, and metabolic adaptation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7